

Spectroscopic Characterization of N-(2-Methoxypyridin-3-yl)pivalamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Methoxypyridin-3-yl)pivalamide

Cat. No.: B173459

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Disclaimer: Specific experimental spectroscopic data for **N-(2-Methoxypyridin-3-yl)pivalamide** is not readily available in public scientific databases or literature. Commercial suppliers of this compound do not typically provide detailed analytical data. Therefore, this guide presents predicted spectroscopic data based on the chemical structure, alongside generalized experimental protocols and workflows applicable to the characterization of such a molecule. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **N-(2-Methoxypyridin-3-yl)pivalamide** based on its molecular structure. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	Doublet of doublets	1H	Pyridine H (position 6)
~7.8	Doublet of doublets	1H	Pyridine H (position 4)
~7.0	Doublet of doublets	1H	Pyridine H (position 5)
~7.5	Singlet (broad)	1H	N-H (Amide)
~3.9	Singlet	3H	O-CH ₃ (Methoxy)
~1.3	Singlet	9H	C-(CH ₃) ₃ (tert-Butyl)

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ , ppm)	Assignment
~177	C=O (Amide)
~158	C-OCH ₃ (Pyridine)
~145	C-N (Pyridine)
~138	CH (Pyridine)
~125	C-NH (Pyridine)
~118	CH (Pyridine)
~53	O-CH ₃
~39	Quaternary C (tert-Butyl)
~27	C-(CH ₃) ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
3300-3500	N-H Stretch (Amide)
2950-3000	C-H Stretch (Aliphatic)
1660-1690	C=O Stretch (Amide)
1580-1610	C=C and C=N Stretch (Pyridine ring)
1200-1300	C-O Stretch (Methoxy)

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
208.26	[M] ⁺ (Molecular Ion)
151.18	[M - C(CH ₃) ₃] ⁺
123.15	[M - C(O)C(CH ₃) ₃] ⁺
85.10	[C(O)C(CH ₃) ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(2-Methoxypyridin-3-yl)pivalamide** (typically 5-10 mg) would be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal,

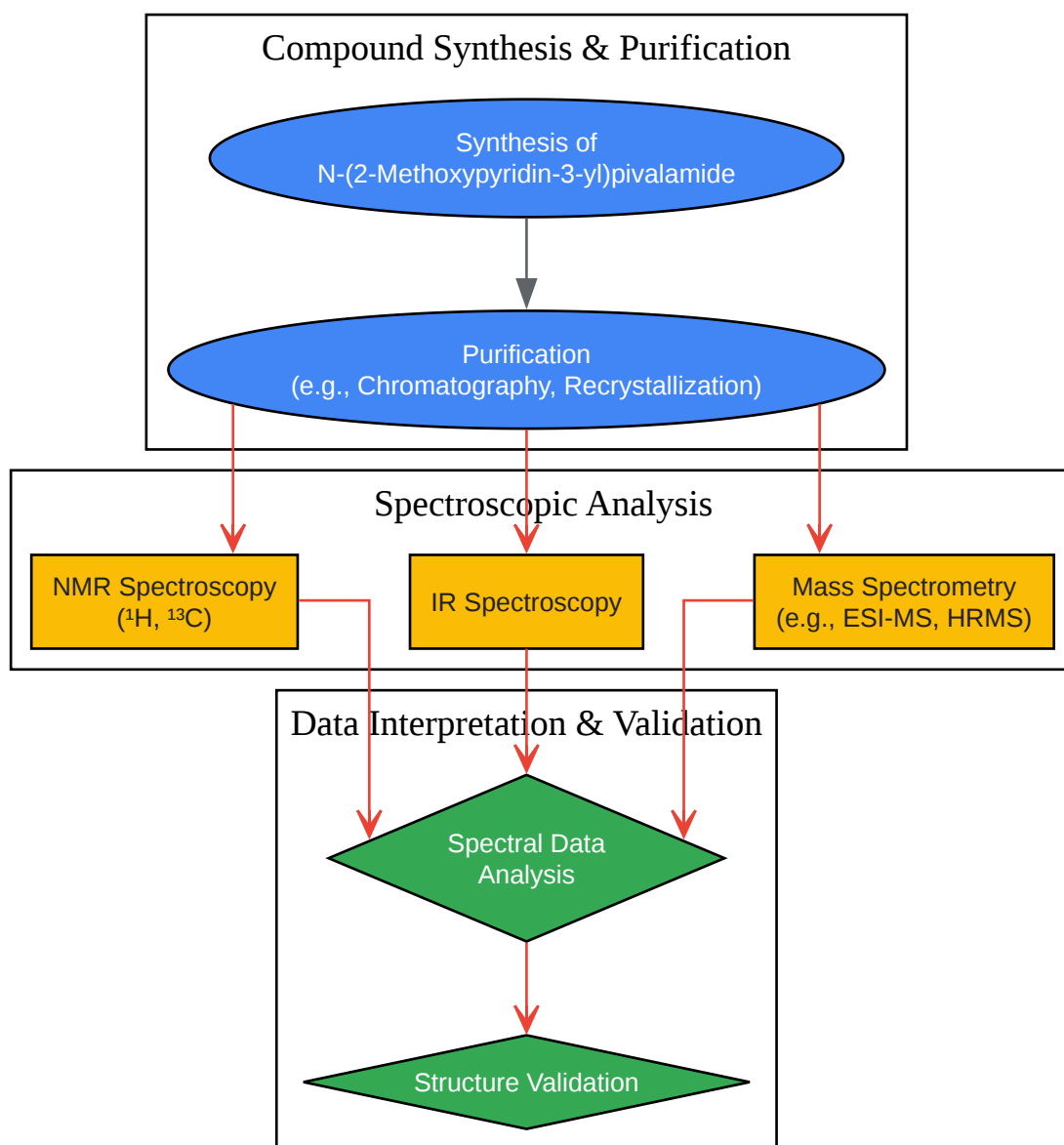
and the spectrum would be recorded over a range of 4000-400 cm^{-1} . Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectral data would typically be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the ion source. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like **N-(2-Methoxypyridin-3-yl)pivalamide**.



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